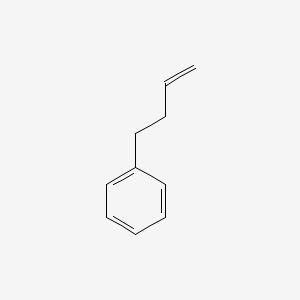

4-Phenyl-1-butene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65603. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-enylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGVMIDTGGTBFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227612 | |

| Record name | 3-Butenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-56-9 | |

| Record name | 4-Phenyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-PHENYL-1-BUTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylbut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (but-3-en-1-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58584HOZ1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of various synthesis pathways for 4-phenyl-1-butene, a valuable chemical intermediate in the pharmaceutical and fine chemical industries. This document details several key synthetic methodologies, including Grignard reactions, Wittig reactions, and various cross-coupling reactions such as Heck, Suzuki, Negishi, and Stille, as well as olefin metathesis. For each method, a general description, a detailed experimental protocol for a representative reaction, and quantitative data are provided to facilitate comparison and implementation in a laboratory setting.

Grignard Reaction

The Grignard reaction is a classic and highly effective method for the formation of carbon-carbon bonds. In the context of this compound synthesis, this typically involves the reaction of a benzyl Grignard reagent with an allyl halide or, more commonly, the reaction of an allyl Grignard reagent with a benzyl halide. The latter approach is often preferred due to the stability and commercial availability of the starting materials.

Experimental Protocol: Synthesis of this compound via Allylmagnesium Bromide and Benzyl Chloride

This protocol is adapted from a patented procedure and has been demonstrated to produce high yields and purity.[1][2]

Materials:

-

Magnesium turnings (37.45 g, 1.54 mol)

-

Iodine (0.1 g, catalyst)

-

Anhydrous tetrahydrofuran (THF) (500 ml)

-

tert-Butyl methyl ether (500 ml)

-

Allyl chloride (118 g, 1.54 mol)

-

Benzyl chloride (130 g, 1.03 mol)

-

5% Sulfuric acid (300 ml)

-

Water (200 ml)

Procedure:

-

A 3 L four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel is charged with magnesium turnings and a crystal of iodine under a nitrogen atmosphere.

-

Anhydrous THF and tert-butyl methyl ether are added to the flask.

-

The flask is cooled in an ice bath, and allyl chloride is added dropwise over 2 hours, maintaining the temperature between 0°C and 20°C.

-

After the addition is complete, the reaction mixture is stirred for an additional hour.

-

The resulting Grignard reagent solution is filtered under a nitrogen atmosphere to remove any unreacted magnesium.

-

The filtrate is transferred to another 3 L four-necked flask.

-

Benzyl chloride is added dropwise over 30 minutes at the same temperature.

-

The reaction mixture is stirred for 4 hours at the same temperature.

-

After the reaction is complete, the mixture is slowly added to a beaker containing 5% sulfuric acid at 0-10°C with stirring for 30 minutes.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The organic layer is washed with water, and the layers are separated again.

-

The organic layer is then distilled to yield this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 93%[1] |

| Purity | 98.0% (by gas chromatography)[1] |

Reaction Pathway

Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound via this route, benzaldehyde can be reacted with an allyl-substituted phosphorane. The ylide is typically generated in situ from the corresponding phosphonium salt using a strong base.

Experimental Protocol: Synthesis of (E)-1-Phenyl-1-butene from Benzaldehyde and Propyltriphenylphosphonium Bromide (Adapted for this compound)

While a specific protocol for this compound was not found, this adapted procedure for a similar compound, (E)-1-phenyl-1-butene, provides a solid foundation.

Materials:

-

Allyltriphenylphosphonium bromide (prepared from triphenylphosphine and allyl bromide)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi)

-

Benzaldehyde

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

-

Add allyltriphenylphosphonium bromide to the flask, followed by anhydrous THF.

-

Cool the suspension to 0°C in an ice-water bath.

-

Slowly add n-butyllithium dropwise, maintaining the temperature below 5°C. The formation of the ylide is indicated by a color change.

-

To the ylide solution at 0°C, add benzaldehyde dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate this compound.

Quantitative Data: Yields for Wittig reactions are highly variable depending on the specific substrates and reaction conditions but can often be in the range of 50-80%.

Reaction Workflow

Cross-Coupling Reactions

Several palladium- or nickel-catalyzed cross-coupling reactions can be employed for the synthesis of this compound. These methods offer a high degree of functional group tolerance and stereoselectivity.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. For the synthesis of this compound, this could involve the reaction of a benzyl halide with ethylene. A nickel-catalyzed Heck-type reaction has been reported for the benzylation of simple olefins, including ethylene, at room temperature.[3][4][5]

Experimental Protocol: Nickel-Catalyzed Heck-Type Reaction of Benzyl Chloride with Ethylene

This protocol is based on a reported method for the benzylation of unactivated alkenes.[4][5]

Materials:

-

Nickel(II) acetylacetonate (Ni(acac)₂)

-

Tricyclohexylphosphine (PCy₃)

-

Zinc powder

-

Benzyl chloride

-

Ethylene (gas)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a glovebox, a Schlenk tube is charged with Ni(acac)₂, PCy₃, and zinc powder.

-

Anhydrous DMF is added, and the mixture is stirred at room temperature.

-

The flask is evacuated and backfilled with ethylene gas (1 atm).

-

Benzyl chloride is added via syringe, and the reaction mixture is stirred at room temperature.

-

The reaction progress is monitored by GC-MS.

-

Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Quantitative Data (for a similar reaction):

| Substrate | Yield |

| Benzyl chloride and 1-octene | 85% |

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. JPH0748292A - Process for producing 4-phenyl-1-butenes - Google Patents [patents.google.com]

- 3. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins [organic-chemistry.org]

- 4. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

An In-depth Technical Guide to 4-Phenyl-1-butene: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butene is a versatile hydrocarbon of significant interest in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and spectral data analysis. The information is tailored for professionals in research, scientific, and drug development fields, offering a foundational understanding of this compound's characteristics and handling.

Chemical and Physical Properties

This compound is a colorless liquid with a chemical formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1][2] It is characterized by the presence of a phenyl group attached to a butene chain, rendering it susceptible to a variety of chemical transformations.[1] It is insoluble in water but soluble in common organic solvents.[1]

Core Physical and Chemical Data

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂ | [1][3] |

| Molecular Weight | 132.20 g/mol | [2][4] |

| Appearance | Colorless to almost colorless clear liquid | [1][5] |

| Density | 0.88 g/mL at 25 °C | [3][5][6] |

| Boiling Point | 175-177 °C | [3][5][7] |

| Melting Point | -70 °C | [3][5][7] |

| Flash Point | 140 °F (60 °C) - closed cup | [4][5] |

| Refractive Index (n20/D) | 1.507 | [3][5][6] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| CAS Number | 768-56-9 | [3][5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic, allylic, and vinylic protons. The expected chemical shifts (in CDCl₃) are approximately:

-

7.10-7.35 ppm (m, 5H): Aromatic protons of the phenyl group.

-

5.75-5.95 ppm (m, 1H): Vinylic proton (-CH=).

-

4.95-5.10 ppm (m, 2H): Terminal vinylic protons (=CH₂).

-

2.65-2.80 ppm (t, 2H): Benzylic protons (-CH₂-Ph).

-

2.30-2.45 ppm (q, 2H): Allylic protons (-CH₂-CH=).

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The approximate chemical shifts (in CDCl₃) are:

-

141.9 ppm: Quaternary aromatic carbon.

-

138.5 ppm: Vinylic carbon (-CH=).

-

128.4 ppm: Aromatic CH carbons.

-

125.8 ppm: Aromatic CH carbons.

-

114.8 ppm: Terminal vinylic carbon (=CH₂).

-

35.8 ppm: Benzylic carbon (-CH₂-Ph).

-

35.3 ppm: Allylic carbon (-CH₂-CH=).

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups:

-

~3070 cm⁻¹: C-H stretching of the alkene.

-

~3025 cm⁻¹: Aromatic C-H stretching.

-

~2930 cm⁻¹ and ~2850 cm⁻¹: Aliphatic C-H stretching.

-

~1640 cm⁻¹: C=C stretching of the alkene.

-

~1600 and ~1495 cm⁻¹: C=C stretching of the aromatic ring.

-

~990 and ~910 cm⁻¹: Out-of-plane bending for the terminal alkene.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from benzyl chloride and allyl chloride using a Grignard reaction.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Tetrahydrofuran (THF), anhydrous

-

tert-Butyl methyl ether

-

Allyl chloride

-

Benzyl chloride

-

5% Sulfuric acid

-

Water

Procedure:

-

To a nitrogen-flushed, three-necked flask equipped with a stirrer, condenser, and dropping funnel, add magnesium turnings and a crystal of iodine.

-

Add anhydrous THF and tert-butyl methyl ether to the flask.

-

Cool the flask in an ice bath and add allyl chloride dropwise over 2 hours with stirring, maintaining the temperature between 0 and 20 °C.

-

After the addition is complete, stir the mixture at the same temperature for an additional period.

-

Filter the reaction mixture under a nitrogen atmosphere to remove unreacted magnesium.

-

Transfer the filtrate to another flask and add benzyl chloride dropwise over 30 minutes at the same temperature.

-

Stir the mixture for 4 hours.

-

Quench the reaction by adding the mixture to cold 5% sulfuric acid and stir for 30 minutes.

-

Separate the organic layer and wash it with water.

-

The crude product can be purified by distillation to yield this compound.[1]

Caption: Synthesis of this compound via Grignard Reaction.

Cobalt-Catalyzed Hydrochlorination of this compound

This protocol details the synthesis of (3-chlorobutyl)benzene from this compound.[5]

Materials:

-

This compound

-

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O)

-

α,α-Diphenylglycine

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

-

Potassium hydroxide (KOH) in ethanol

-

Absolute ethanol

-

p-Toluenesulfonyl chloride

-

tert-Butyl hydroperoxide (5-6 M in decane)

-

Phenylsilane (PhSiH₃)

-

Hexanes

-

Dichloromethane

-

Celite

-

Silica gel

Procedure:

-

Prepare the ligand solution by dissolving α,α-diphenylglycine in absolute ethanol, followed by the addition of 0.5 M KOH in ethanol and then 3,5-di-tert-butyl-2-hydroxybenzaldehyde.

-

To this ligand solution, add absolute ethanol and Co(BF₄)₂·6H₂O. Stir for 10 minutes at 22 °C.

-

To the vigorously stirred mixture, add this compound, followed by p-toluenesulfonyl chloride.

-

Add tert-butyl hydroperoxide and then phenylsilane. An exothermic reaction should be observed.

-

After stirring for several hours, remove the solvent under reduced pressure.

-

Add hexanes to the residue, sonicate to form a suspension, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by flash chromatography on silica gel using a hexanes/dichloromethane eluent to afford (3-chlorobutyl)benzene.[5]

Caption: Cobalt-Catalyzed Hydrochlorination of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

Typical GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

Typical MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dilute to a suitable concentration (e.g., 10 µg/mL).

-

Inject a small volume (e.g., 1 µL) into the GC-MS system.

Caption: General Workflow for GC-MS Analysis.

Safety and Handling

This compound is a flammable liquid and vapor.[4][8] It causes skin irritation and is toxic to aquatic life.[3][8] Handle with care in a well-ventilated area, away from heat, sparks, and open flames.[8] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8] In case of contact with skin or eyes, rinse immediately with plenty of water.[9] Store in a cool, dry, and dark location in a tightly sealed container.[10]

Applications in Synthesis

This compound serves as a valuable precursor in various organic transformations:

-

Polymerization: It can be used as a monomer to synthesize poly(this compound) and various olefinic copolymers.[5][11]

-

Hydrochlorination: As detailed above, it can be converted to (3-chlorobutyl)benzene.[4][5]

-

Dehydrocyclization: It can undergo a dehydrocyclization reaction to form naphthalene, particularly over a Cu-Pt alloy catalyst.[4]

This technical guide provides a solid foundation for understanding the chemical and physical properties of this compound. For further in-depth research, consulting the cited references is recommended.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. JPH0748292A - Process for producing 4-phenyl-1-butenes - Google Patents [patents.google.com]

- 3. This compound (768-56-9) 1H NMR [m.chemicalbook.com]

- 4. This compound (768-56-9) IR Spectrum [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound (768-56-9) 13C NMR spectrum [chemicalbook.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. benchchem.com [benchchem.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

spectroscopic data for 4-phenyl-1-butene (NMR, IR, Mass Spec)

A Spectroscopic Guide to 4-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a valuable building block in organic synthesis. The document details the compound's signature peaks in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presented in clear, tabular formats for easy reference. Furthermore, it outlines the detailed experimental protocols typically employed to acquire such data, ensuring reproducibility and accuracy in your own research endeavors.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.15 | m | 5H | Aromatic protons (C₆H₅) |

| 5.95 - 5.81 | m | 1H | -CH=CH₂ |

| 5.10 - 4.98 | m | 2H | -CH=CH ₂ |

| 2.74 | t, J = 7.6 Hz | 2H | Ph-CH ₂- |

| 2.38 | q, J = 7.4 Hz | 2H | -CH ₂-CH=CH₂ |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 141.9 | Quaternary Aromatic Carbon |

| 138.5 | -C H=CH₂ |

| 128.4 | Aromatic CH |

| 128.3 | Aromatic CH |

| 125.8 | Aromatic CH |

| 115.1 | -CH=C H₂ |

| 35.8 | Ph-C H₂- |

| 35.3 | -C H₂-CH=CH₂ |

Table 3: Infrared (IR) Spectroscopy Peak List for this compound [2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3075 | Medium | =C-H stretch (alkene) |

| 3025 | Medium | =C-H stretch (aromatic) |

| 2930 | Medium | C-H stretch (alkane) |

| 1640 | Medium | C=C stretch (alkene) |

| 1605, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 995, 910 | Strong | =C-H bend (alkene, out-of-plane) |

| 740, 700 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Mass Spectrometry (MS) Data for this compound [3]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | 30 | [M]⁺ (Molecular Ion) |

| 104 | 100 | [M - C₂H₄]⁺ (Base Peak) |

| 91 | 85 | [C₇H₇]⁺ (Tropylium ion) |

| 78 | 20 | [C₆H₆]⁺ |

| 51 | 15 | [C₄H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to acquire the carbon spectrum, which simplifies the spectrum by removing C-H coupling.[5] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard or the residual solvent peak.[5]

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is the most common method for obtaining an infrared spectrum. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often employed.

-

Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).[6]

-

Instrument Setup: The FTIR spectrometer is set to acquire data in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded first.[6]

-

Data Acquisition: The sample spectrum is then recorded. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.[6]

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume of the sample (e.g., 1 µL) is injected into the GC, which is equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature (e.g., 250 °C) to ensure the separation of components.[7] Helium is typically used as the carrier gas.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common ionization method, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment. The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum shows the relative abundance of different fragments. The fragmentation pattern is a unique fingerprint of the molecule and can be used for its identification by comparing it to spectral libraries or by analyzing the fragmentation pathways.[8]

Visualizations

General Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: A schematic of the general workflow for spectroscopic analysis.

References

- 1. This compound (768-56-9) 13C NMR [m.chemicalbook.com]

- 2. This compound (768-56-9) IR Spectrum [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. newtowncreek.info [newtowncreek.info]

- 8. chemguide.co.uk [chemguide.co.uk]

Thermophysical Properties of 4-Phenyl-1-Butene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermophysical properties of 4-phenyl-1-butene. The information is compiled from various sources and is intended to be a valuable resource for professionals in research, science, and drug development. This document summarizes key quantitative data in structured tables, details common experimental protocols for their determination, and presents visual representations of relevant chemical pathways and experimental workflows.

Core Thermophysical Data

The thermophysical properties of this compound are essential for a wide range of applications, including reaction engineering, process design, and safety assessments. A summary of these properties is presented below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂ | [1][2][3] |

| Molecular Weight | 132.20 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [1][6] |

| Melting Point | -70 °C | [1][2][3][7] |

| Boiling Point | 175-177 °C (at 1 atm) | [1][2][3][4][8] |

| Flash Point | 60 °C (closed cup) | [7] |

| Refractive Index (n20/D) | 1.507 | [1][2][4] |

| log P (octanol/water) | 3.627 | [7] |

Table 2: Density and Vapor Pressure of this compound

| Property | Condition | Value | Source(s) |

| Density | 25 °C | 0.88 g/mL | [1][3][4][8] |

| Vapor Pressure | 25 °C | 1.45 mmHg | [3] |

Critically evaluated data from the National Institute of Standards and Technology (NIST) suggest a wider range of available thermophysical property data over various temperatures and pressures. This includes data for viscosity, thermal conductivity, and heat capacity, which are crucial for heat transfer and fluid dynamics calculations.[9]

Experimental Protocols for Thermophysical Property Determination

The accurate determination of thermophysical properties relies on standardized experimental methodologies. Below are detailed descriptions of common techniques used for liquids such as this compound.

Density Measurement

The density of a liquid can be determined using several methods, with the gravimetric buoyancy method and gas displacement method being two common approaches.

-

Gravimetric Buoyancy Method (Archimedes' Principle): This widely used technique involves weighing a reference body of a known volume (like a glass sinker) first in air and then immersed in the liquid of unknown density. The buoyant force exerted by the liquid on the sinker is equal to the weight of the displaced liquid. From the two weight measurements and the known volume of the sinker, the density of the liquid can be calculated.[10]

Viscosity Measurement

Viscosity, a measure of a fluid's resistance to flow, can be determined by several methods:

-

Capillary Viscometers (e.g., Ostwald or Ubbelohde): These instruments measure the time it takes for a fixed volume of liquid to flow through a narrow capillary tube under the influence of gravity. The time is proportional to the kinematic viscosity of the liquid.[3][7]

-

Falling Sphere Viscometer: This method involves measuring the time it takes for a sphere of known size and density to fall through the liquid under the influence of gravity. The terminal velocity of the sphere is related to the viscosity of the fluid.[3][4][7]

-

Rotational Viscometer: This type of viscometer measures the torque required to rotate a spindle immersed in the liquid at a constant angular velocity. The torque is directly proportional to the dynamic viscosity of the fluid.[1][4]

Thermal Conductivity Measurement

Thermal conductivity is a material's ability to conduct heat. For liquids, the transient hot wire (THW) method is a popular and accurate technique.

-

Transient Hot Wire (THW) Method: In this method, a thin platinum wire is submerged in the liquid and is heated by a step voltage. The wire acts as both a heat source and a temperature sensor. The rate of temperature rise of the wire is measured, and from this, the thermal conductivity of the surrounding liquid can be determined. This method is advantageous as it minimizes the effects of natural convection.[2][6][11]

Heat Capacity Measurement

Specific heat capacity is the amount of heat energy required to raise the temperature of a unit mass of a substance by one degree.

-

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This allows for the determination of the heat capacity of the sample.[12]

-

Method of Mixtures: A common calorimetric method involves heating the liquid to a known temperature and then mixing it with a known mass of a substance with a known heat capacity (like water) in a calorimeter. By measuring the final equilibrium temperature, the specific heat capacity of the liquid can be calculated.[13][14]

Vapor Pressure Measurement

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

-

Ebulliometry (Boiling Point Method): This method is based on the principle that a liquid boils when its vapor pressure equals the external pressure. By measuring the boiling point of the liquid at various controlled external pressures, the vapor pressure curve can be determined.[15][16]

-

Static Method: This technique involves placing the purified liquid in a container, evacuating any foreign gases, and then measuring the equilibrium pressure of the vapor phase above the liquid at different temperatures.[8][9]

Visualizations: Chemical Pathways and Experimental Workflow

To further aid in the understanding of this compound's applications and property determination, the following diagrams are provided.

Caption: Workflow for viscosity measurement.

Caption: Reaction pathways of this compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. iieta.org [iieta.org]

- 3. cscscientific.com [cscscientific.com]

- 4. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cfmetrologie.edpsciences.org [cfmetrologie.edpsciences.org]

- 7. blog.rheosense.com [blog.rheosense.com]

- 8. youtube.com [youtube.com]

- 9. Vapor pressure - Wikipedia [en.wikipedia.org]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. sparkl.me [sparkl.me]

- 14. scribd.com [scribd.com]

- 15. books.rsc.org [books.rsc.org]

- 16. aa6kj.hopto.org [aa6kj.hopto.org]

An In-depth Technical Guide to 4-Phenyl-1-butene for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, reactivity, and applications of 4-phenyl-1-butene, a versatile hydrocarbon building block in organic and medicinal chemistry.

Core Compound Identification

This guide focuses on the compound this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Butenylbenzene, Homoallylbenzene |

| CAS Number | 768-56-9[1] |

| Molecular Formula | C₁₀H₁₂[1] |

| Molecular Weight | 132.20 g/mol [1] |

| Chemical Structure | C₆H₅CH₂CH₂CH=CH₂[2] |

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid at room temperature.[3] It is a flammable liquid and vapor.[4] Key physicochemical and spectroscopic data are summarized below for easy reference.

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 175-177 °C (lit.)[2] |

| Density | 0.88 g/mL at 25 °C (lit.)[2] |

| Refractive Index (n20/D) | 1.507 (lit.)[2] |

| Solubility | Insoluble in water, soluble in organic solvents.[3] |

| ¹H NMR Spectroscopy | Spectra available.[5] |

| ¹³C NMR Spectroscopy | Spectra available. |

| IR Spectroscopy | Data available. |

| Mass Spectrometry | Data available. |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction, involving the coupling of a benzyl Grignard reagent with an allyl halide.

Experimental Protocol: Grignard Reaction Synthesis

This protocol describes the synthesis of this compound from benzyl chloride and allyl chloride.[6]

Materials:

-

Benzyl chloride (1.03 mole)

-

Allyl chloride (1.54 mole)

-

Magnesium turnings (1.54 mole)

-

Iodine (catalytic amount, e.g., 0.1 g)

-

Tetrahydrofuran (THF), anhydrous (500 ml)

-

tert-Butyl methyl ether (t-BME), anhydrous (500 ml)

-

5% Sulfuric acid (300 ml)

-

Water (200 ml)

Equipment:

-

Two 3 L four-necked round-bottom flasks

-

Mechanical stirrer

-

Thermometer

-

Condenser

-

Dropping funnel

-

Ice bath

-

Filtration apparatus

Procedure:

Part 1: Preparation of Allylmagnesium Chloride (Grignard Reagent)

-

Charge a 3 L four-necked flask with magnesium turnings (1.54 mole) and a crystal of iodine.

-

Assemble the flask with a stirrer, thermometer, condenser, and dropping funnel.

-

Fill the flask with a nitrogen atmosphere.

-

Add anhydrous THF (500 ml) and anhydrous t-BME (500 ml).

-

Cool the flask in an ice bath.

-

Add allyl chloride (1.54 mole) dropwise from the dropping funnel over 2 hours, maintaining the temperature between 0°C and 20°C with vigorous stirring.

Part 2: Coupling Reaction

-

Once the Grignard reagent formation is complete, filter the reaction mixture at room temperature under a nitrogen atmosphere to remove any unreacted magnesium.

-

Transfer the filtrate to a second 3 L four-necked flask equipped with a stirrer, thermometer, condenser, and dropping funnel.

-

Add benzyl chloride (1.03 mole) dropwise over 30 minutes at the same temperature.

-

After the addition is complete, continue stirring the mixture at the same temperature for 4 hours.

Part 3: Work-up and Purification

-

After the reaction is complete, carefully add the reaction mixture to 300 ml of 5% sulfuric acid at 0°C to 10°C.

-

Stir the mixture for 30 minutes, then allow it to stand and separate into phases.

-

Separate the organic layer and wash it with 200 ml of water.

-

Separate the organic layer again and purify by distillation to obtain this compound.

Expected Yield: Approximately 93% with a purity of 98.0% as determined by gas chromatography.[6]

Caption: Grignard synthesis of this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of its terminal double bond and the aromatic ring.

Polymerization

This compound serves as a monomer for the synthesis of poly(this compound) and various olefinic copolymers.[7][8] These polymerization reactions are typically catalyzed by Ziegler-Natta or metallocene catalysts.

Experimental Protocol: Ziegler-Natta Polymerization of this compound

Materials:

-

This compound, freshly distilled

-

Toluene, anhydrous

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminum (TEA)

-

Methanol

-

10% HCl solution

-

Nitrogen gas (high purity)

Equipment:

-

Glass reactor (e.g., 250 mL) with mechanical stirrer

-

Schlenk flasks

-

Cannula

-

Heating mantle

Procedure:

-

Reactor Preparation: Thoroughly dry a 250 mL glass reactor with a mechanical stirrer and purge with high-purity nitrogen.

-

Solvent and Monomer Addition: Transfer 100 mL of anhydrous toluene to the reactor via cannula, followed by the addition of 10 g of freshly distilled this compound.

-

Catalyst Preparation:

-

In a separate Schlenk flask under nitrogen, dissolve 1 mmol of TiCl₄ in 10 mL of anhydrous toluene.

-

In another Schlenk flask, add 3 mmol of triethylaluminum (as a 1.0 M solution in hexane) to 10 mL of anhydrous toluene.

-

Slowly add the TiCl₄ solution to the TEA solution at room temperature with stirring to form the active catalyst slurry.

-

-

Polymerization: Transfer the freshly prepared catalyst slurry to the monomer solution in the reactor via cannula. Heat the reaction mixture to 70°C and stir for 4 hours.

-

Termination and Purification:

-

Terminate the polymerization by the slow addition of 10 mL of methanol.

-

The polymer will precipitate as a white solid.

-

Filter the polymer and wash it with a 10% HCl solution, followed by methanol.

-

-

Drying: Dry the final polymer under vacuum at 60°C overnight.

Cobalt-Catalyzed Hydrochlorination

The terminal alkene of this compound can undergo hydrochlorination to yield (3-chlorobutyl)benzene.[2][7] This reaction can be efficiently catalyzed by cobalt complexes.

Experimental Protocol: Synthesis of (3-Chlorobutyl)benzene

Materials:

-

This compound (50.6 mmol)

-

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) (4.11 mmol)

-

p-Toluenesulfonyl chloride (61.89 mmol)

-

Phenylsilane (PhSiH₃) (57.6 mmol)

-

tert-Butyl hydroperoxide (5-6 M in decane, 14-17 mmol)

-

Ethanol, absolute (140 mL)

-

Ligand (e.g., prepared from α,α-diphenylglycine and 3,5-di-t-butyl-2-hydroxybenzaldehyde)

Procedure:

-

Prepare the cobalt-ligand catalyst solution in absolute ethanol.

-

To the vigorously stirred catalyst solution, add this compound in one portion.

-

Sequentially add p-toluenesulfonyl chloride, t-butyl hydroperoxide, and phenylsilane.

-

The reaction mixture will warm and change color. Stir vigorously for an additional 3 hours at room temperature.

-

Monitor the reaction by TLC (Rf of this compound is 0.65 and product is 0.56 in hexane:CH₂Cl₂ 7:1).

-

After completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford (3-chlorobutyl)benzene.

Expected Yield: Approximately 84%.

Dehydrocyclization to Naphthalene

This compound can undergo a dehydrocyclization reaction to form naphthalene, a key aromatic hydrocarbon.[2][7] This transformation is typically catalyzed by a copper-platinum alloy surface at elevated temperatures (below 500 K).[9]

Caption: Key reactions of this compound.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, its structural motif, the "4-phenylbutyl" group, is a key component in certain pharmaceuticals. Moreover, closely related derivatives have shown promising biological activities.

Intermediate in the Synthesis of Fosinopril

The 4-phenylbutyl phosphinyl group is central to the structure of Fosinopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension and heart failure.[10] Although the publicly available synthesis routes for Fosinopril often start from precursors already containing the 4-phenylbutyl moiety, this compound represents a logical starting material for the synthesis of this key side chain through reactions such as hydrophosphination or hydroboration-oxidation followed by functional group manipulation.

Biological Activity of Related Compounds

The 4-phenylbutene scaffold is of interest in medicinal chemistry due to the biological activities exhibited by its derivatives. For example, 4-phenyl-3-butenoic acid , a close analog, has demonstrated:

-

Anti-inflammatory effects : It inhibits the enzyme peptidylglycine alpha-amidating monooxygenase (PAM), which is involved in the biosynthesis of neuropeptide mediators of inflammation like Substance P.[9]

-

Antifungal activity : It shows inhibitory effects against various plant pathogenic fungi.[11]

-

Anti-tumorigenic properties : It acts as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones and exhibiting anti-tumor effects.[12]

These findings suggest that the 4-phenylbutene core can serve as a valuable scaffold for the design and synthesis of novel therapeutic agents targeting a range of diseases.

Metabolic Considerations

Understanding the metabolic fate of drug candidates is crucial. While direct metabolic studies on this compound are scarce, research on the related compound trans-4-phenyl-3-buten-2-one indicates that a primary metabolic pathway is the reduction of the carbon-carbon double bond, leading to the formation of 4-phenyl-2-butanone.[5] This suggests that the butene chain of this compound could be a site of metabolic transformation in vivo.

Caption: Metabolism of a 4-phenylbutene analog.

Safety and Handling

This compound is a flammable liquid and causes skin irritation.[4] It is also toxic to aquatic life.[4]

Handling Precautions:

-

Handle in a well-ventilated area.[13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

-

Use non-sparking tools and take precautionary measures against static discharge.[13][15]

-

Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and protective clothing.[10]

-

Avoid contact with skin and eyes, and do not breathe vapor or mist.[10]

Storage:

-

Store in a cool, dry, dark, and well-ventilated place in a tightly sealed container.[13]

-

Keep away from incompatible materials such as oxidizing agents.[10]

-

Ground and bond containers and receiving equipment.[13]

In Case of Accidental Release:

-

Eliminate all ignition sources.[15]

-

Contain the spill with absorbent material (e.g., vermiculite).[15]

-

Avoid release into the environment, sewers, or public waters.[10]

This technical guide provides a comprehensive overview of this compound, intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate.

References

- 1. scbt.com [scbt.com]

- 2. 4-フェニル-1-ブテン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. WO2002088149A2 - A process for manufacture of fosinopril sodium - Google Patents [patents.google.com]

- 4. gelest.com [gelest.com]

- 5. Reductive metabolism In vivo of trans-4-phenyl-3-buten-2-one in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. Synthesis of Chiral Building Blocks for Use in Drug Discovery | MDPI [mdpi.com]

- 9. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and antifungal activity of 4-phenyl-3-butenoic acid from Streptomyces koyangensis strain VK-A60 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US20100297711A1 - Process for the synthesis of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 14. EP2264039A1 - Process for the preparation of fosinopril and intermediates thereof - Google Patents [patents.google.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

The Discovery and History of 4-Phenyl-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butene, a colorless liquid with the chemical formula C₁₀H₁₂, is an unsaturated aromatic hydrocarbon that has found utility in various areas of chemical synthesis.[1][2][3][4][5][6][7][8] Its structure, featuring a terminal double bond and a phenyl group separated by a two-carbon tether, imparts a unique combination of reactivity, making it a valuable precursor in polymerization reactions and the synthesis of more complex molecules.[2][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, physical and spectroscopic properties, and key chemical transformations.

Discovery and Early Synthesis

While a definitive first synthesis of this compound is not readily apparent in readily available historical records, its preparation became feasible with the development of powerful carbon-carbon bond-forming reactions in the early 20th century. The advent of the Grignard reaction, discovered by François Auguste Victor Grignard in 1900, provided a versatile method for the synthesis of such compounds.

One of the earliest plausible methods for the synthesis of this compound involves the reaction of a Grignard reagent with an appropriate allyl halide. Specifically, the condensation of benzylmagnesium chloride with allyl chloride or the reaction of allylmagnesium chloride with benzyl chloride would yield the target molecule. These early syntheses were foundational in exploring the chemistry of unsaturated aromatic hydrocarbons.

Key Synthetic Methodologies

Over the years, various methods have been employed for the synthesis of this compound. The following sections detail some of the key experimental protocols.

Grignard Reagent-Based Synthesis

A common and historically significant method for the preparation of this compound involves the use of a Grignard reagent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Allyl chloride

-

Benzyl chloride

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

5% Sulfuric acid

-

Water

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

-

Prepare a solution of allyl chloride in the anhydrous solvent and add it dropwise from the dropping funnel to initiate the formation of the Grignard reagent (allylmagnesium chloride). The reaction is typically initiated with gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.

-

Add a solution of benzyl chloride in the anhydrous solvent dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure the completion of the coupling reaction.

-

Quench the reaction by slowly adding 5% sulfuric acid with cooling.

-

Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent by distillation, and purify the resulting crude this compound by fractional distillation under reduced pressure.

Logical Relationship of Grignard Synthesis

Caption: Grignard synthesis of this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its use in research and development. The following tables summarize its key physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂ | [2][3][5] |

| Molecular Weight | 132.21 g/mol | [2][3][5] |

| Appearance | Colorless liquid | |

| Boiling Point | 175-177 °C (lit.) | [2][5] |

| Density | 0.88 g/mL at 25 °C (lit.) | [2][5] |

| Refractive Index (n²⁰/D) | 1.507 (lit.) | [2] |

| Melting Point | -70 °C |

Table 2: Spectroscopic Data of this compound

| Technique | Key Data |

| ¹H NMR (Proton NMR) | δ ~7.3-7.1 (m, 5H, Ar-H), ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH₂), ~2.7 (t, 2H, Ar-CH₂-), ~2.3 (q, 2H, -CH₂-CH=) ppm. |

| ¹³C NMR (Carbon NMR) | δ ~142.1 (Ar-C), ~138.5 (-CH=), ~128.4 (Ar-CH), ~128.3 (Ar-CH), ~125.8 (Ar-CH), ~114.7 (=CH₂), ~35.8 (Ar-CH₂-), ~35.4 (-CH₂-) ppm. |

| IR (Infrared) | ν ~3075 (C-H, vinyl), 3025 (C-H, aromatic), 2930 (C-H, alkyl), 1640 (C=C, vinyl), 1495, 1450 (C=C, aromatic) cm⁻¹. |

| MS (Mass Spectrometry) | m/z (%) = 132 (M⁺, ~25), 91 (100), 77 (15), 65 (20), 41 (30). |

Key Chemical Transformations

This compound serves as a versatile starting material for a variety of chemical transformations, primarily leveraging the reactivity of its terminal alkene.

Dehydrocyclization to Naphthalene

One of the notable reactions of this compound is its dehydrocyclization to form naphthalene when passed over a heated catalyst, such as calcium oxide. This transformation highlights the potential for forming polycyclic aromatic hydrocarbons from acyclic precursors.

Dehydrocyclization Reaction Pathway

Caption: Dehydrocyclization of this compound to naphthalene.

Conclusion

This compound, a molecule accessible through classic organic reactions, continues to be a relevant building block in modern chemical synthesis. Its history is intertwined with the development of powerful synthetic methodologies like the Grignard reaction. The well-characterized physical and spectroscopic properties of this compound, coupled with its versatile reactivity, ensure its continued importance for researchers and professionals in the fields of chemistry and drug development.

References

- 1. 4-Phenyl-1-buten – Wikipedia [de.wikipedia.org]

- 2. 4-苯基-1-丁烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. scientificlabs.com [scientificlabs.com]

- 5. This compound | 768-56-9 [chemicalbook.com]

- 6. 4-フェニル-1-ブテン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. but-3-enylbenzene [stenutz.eu]

- 8. gelest.com [gelest.com]

The Reactive Landscape of 4-Phenyl-1-butene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

4-Phenyl-1-butene, a readily accessible aromatic olefin, serves as a versatile building block in organic synthesis, offering a gateway to a diverse array of functionalized molecules and polymeric materials. Its unique structure, featuring a terminal double bond and a phenyl group separated by a flexible two-carbon linker, allows for a rich and varied reaction chemistry. This technical guide provides a comprehensive literature review of the core reactions of this compound, presenting detailed experimental protocols, quantitative data summaries, and mechanistic insights to empower researchers in their synthetic endeavors.

Hydrochlorination: Markovnikov Addition Catalyzed by Cobalt

The hydrochlorination of this compound provides a direct route to (3-chlorobutyl)benzene, a valuable intermediate for further functionalization. While the addition of hydrogen halides to alkenes can be achieved under various conditions, the use of a cobalt catalyst allows for a mild and efficient transformation following Markovnikov's rule.

Experimental Protocol: Cobalt-Catalyzed Hydrochlorination

A detailed procedure for the cobalt-catalyzed hydrochlorination of this compound has been well-documented.[1] The reaction involves the in situ formation of a cobalt hydride species which is the active catalyst for the hydrohalogenation.

Materials:

-

This compound (1.00 equiv)

-

Cobalt(II) tetrafluoroborate hexahydrate (Co(BF₄)₂·6H₂O) (8 mol%)

-

A suitable ligand (e.g., a chiral salicylaldehyde-derived imine)

-

p-Toluenesulfonyl chloride (1.2 equiv)

-

Phenylsilane (PhSiH₃) (1.1 equiv)

-

tert-Butyl hydroperoxide (t-BuOOH) (0.3 equiv)

-

Absolute ethanol

-

Hexanes

-

Dichloromethane

Procedure:

-

A solution of the ligand is prepared in a suitable solvent.

-

To this solution, absolute ethanol and Co(BF₄)₂·6H₂O are added, and the mixture is stirred at room temperature for 10 minutes.

-

This compound is added in one portion, followed by p-toluenesulfonyl chloride.

-

tert-Butyl hydroperoxide and then phenylsilane are added sequentially.

-

The reaction mixture is stirred vigorously at room temperature, and the progress is monitored by TLC or ¹H NMR.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is suspended in hexanes, sonicated, and filtered through a pad of Celite.

-

The filtrate is concentrated, and the resulting crude oil is purified by silica gel chromatography to afford (3-chlorobutyl)benzene.[1]

Quantitative Data: Hydrochlorination

| Catalyst System | Substrate | Product | Yield (%) | Reference |

| Co(BF₄)₂·6H₂O / Chiral imine ligand / PhSiH₃ / p-TsCl / t-BuOOH in Ethanol at 22 °C | This compound | (3-Chlorobutyl)benzene | 84 | [1] |

Reaction Workflow: Cobalt-Catalyzed Hydrochlorination

Polymerization: Crafting Macromolecules from a Phenyl-Functionalized Monomer

This compound serves as a valuable monomer for the synthesis of polymers with pendant phenylbutyl groups, which can influence the material's thermal and mechanical properties. Both Ziegler-Natta and anionic polymerization methods have been explored for this purpose.

Ziegler-Natta Polymerization

The use of a classic Ziegler-Natta catalyst system, such as titanium tetrachloride and triethylaluminium, allows for the stereospecific polymerization of this compound to yield isotactic poly(this compound).[2]

Materials:

-

This compound (monomer)

-

Titanium tetrachloride (TiCl₄)

-

Triethylaluminium (Al(C₂H₅)₃)

-

Inert solvent (e.g., heptane)

Procedure:

-

A reaction vessel is charged with the inert solvent and the desired amount of this compound under an inert atmosphere (e.g., nitrogen or argon).

-

The Ziegler-Natta catalyst is prepared by adding TiCl₄ to a solution of Al(C₂H₅)₃ in the inert solvent at a controlled temperature.

-

The catalyst suspension is then introduced into the monomer solution to initiate polymerization.

-

The reaction is allowed to proceed at a specific temperature for a set duration.

-

The polymerization is terminated by the addition of a quenching agent (e.g., methanol).

-

The resulting polymer is isolated by filtration, washed with the solvent and methanol, and dried under vacuum.[2]

| Catalyst System | Monomer | Polymer | Melting Point (°C) | Reference |

| TiCl₄ / Al(C₂H₅)₃ | This compound | Isotactic poly(this compound) | 158 | [2] |

Anionic Polymerization

Materials:

-

This compound (monomer)

-

n-Butyllithium (n-BuLi) in hexane (initiator)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Methanol (terminating agent)

Procedure:

-

THF is purified and dried to remove any protic impurities.

-

The reaction is carried out under a high vacuum or in a glovebox to exclude air and moisture.

-

The monomer is purified by distillation over a drying agent.

-

The reactor is charged with THF and cooled to -78 °C.

-

A calculated amount of n-BuLi is added to the solvent.

-

The purified monomer is then added to the initiator solution, and the polymerization is allowed to proceed.

-

The reaction is terminated by the addition of degassed methanol.

-

The polymer is precipitated in a large excess of methanol, filtered, and dried under vacuum.[3]

| Initiator / Additive | Monomer | Polymer | Yield (%) | MWD (Mw/Mn) | Reference |

| n-BuLi / Sparteine | 4-phenyl-1-buten-3-yne | poly(4-phenyl-1-buten-3-yne) | 98 | < 1.2 | [3] |

Polymerization Mechanisms

Dehydrocyclization to Naphthalene

The carbon skeleton of this compound is predisposed to cyclization and aromatization to form naphthalene. This transformation can be achieved catalytically at elevated temperatures.

Experimental Protocol: Catalytic Dehydrocyclization

While a detailed preparative scale protocol is not available in the provided search results, studies have shown that the dehydrocyclization of this compound to naphthalene occurs on a Cu₃Pt(111) single crystal alloy surface at temperatures below 500 K in a two-step process.

General Procedure (Conceptual):

-

A stream of this compound vapor, diluted in an inert carrier gas, is passed over a heated catalyst bed.

-

The catalyst would typically be a supported bimetallic system, such as Cu-Pt on a high surface area support.

-

The reaction temperature is a critical parameter and would need to be optimized to maximize the yield of naphthalene while minimizing side reactions.

-

The product stream is cooled to condense the organic products, which are then collected and analyzed.

Dehydrocyclization Pathway

Hydroformylation: Synthesis of Phenyl-Substituted Aldehydes

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For this compound, this reaction can lead to two regioisomeric aldehydes: 5-phenylpentanal (the linear product) and 2-methyl-4-phenylbutanal (the branched product). The regioselectivity is highly dependent on the catalyst system and reaction conditions. Rhodium-based catalysts are commonly employed for this transformation.[5][6][7]

Representative Experimental Protocol: Rhodium-Catalyzed Hydroformylation

A general procedure for the hydroformylation of an olefin using a rhodium catalyst is as follows. Specific conditions for this compound would require optimization.

Materials:

-

This compound

-

Rhodium catalyst precursor (e.g., Rh(acac)(CO)₂)

-

Phosphine or phosphite ligand (e.g., triphenylphosphine, a bidentate phosphine)

-

Solvent (e.g., toluene, THF)

-

Syngas (a mixture of CO and H₂)

Procedure:

-

The rhodium precursor and the ligand are charged into a high-pressure autoclave under an inert atmosphere.

-

The solvent and the substrate, this compound, are added.

-

The autoclave is sealed, purged with syngas, and then pressurized to the desired pressure with the CO/H₂ mixture.

-

The reaction mixture is heated to the target temperature with vigorous stirring.

-

The reaction progress is monitored by the uptake of syngas.

-

After the reaction is complete, the autoclave is cooled, and the excess gas is vented.

-

The reaction mixture is analyzed (e.g., by GC or NMR) to determine the conversion and the ratio of linear to branched aldehyde products.

Quantitative Data: Hydroformylation of Styrene (as a model)

| Catalyst System | Substrate | Linear/Branched Ratio | Reference |

| Rh(acac)(CO)₂ / BDPP | Styrene | Varies with pressure | [8] |

| Rh catalyst with polyether phosphinite ligands | Styrene | Tunable | [6] |

Hydroformylation Catalytic Cycle

Hydrogenation: Saturation of the Alkene Moiety

The carbon-carbon double bond in this compound can be readily reduced to a single bond through catalytic hydrogenation, yielding 1-phenylbutane. This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas.

Experimental Protocol: Catalytic Hydrogenation

A standard procedure for the hydrogenation of an alkene using Pd/C at atmospheric pressure is as follows.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Hydrogen gas (H₂)

Procedure:

-

A reaction flask is charged with the solvent and this compound.

-

The Pd/C catalyst is carefully added to the mixture.

-

The flask is evacuated and backfilled with hydrogen gas several times to create a hydrogen atmosphere.

-

The reaction mixture is stirred vigorously at room temperature under a balloon of hydrogen.

-

The reaction progress is monitored by TLC or GC until the starting material is consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The solvent is removed from the filtrate by rotary evaporation to yield 1-phenylbutane.

Hydrogenation Reaction

Metathesis: Carbon-Carbon Bond Reorganization

Olefin metathesis, a powerful tool in organic synthesis, allows for the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium-based complexes such as Grubbs catalysts. For this compound, both self-metathesis and cross-metathesis with other olefins are possible.

Self-Metathesis

In the presence of a metathesis catalyst, this compound can undergo self-metathesis to produce 1,8-diphenyl-4-octene and ethylene gas. The removal of ethylene drives the reaction towards the product.

Cross-Metathesis

Cross-metathesis of this compound with another olefin can lead to the formation of new, functionalized olefins. The product distribution will depend on the relative reactivity of the two olefins and the reaction conditions.

A general procedure for a cross-metathesis reaction using a Grubbs catalyst is described below.

Materials:

-

This compound

-

Another olefin (for cross-metathesis)

-

Grubbs catalyst (e.g., Grubbs 1st or 2nd generation)

-

Anhydrous and degassed solvent (e.g., dichloromethane, toluene)

Procedure:

-

The reaction is carried out under an inert atmosphere.

-

This compound and the other olefin are dissolved in the solvent in a reaction flask.

-

A solution of the Grubbs catalyst is added to the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating.

-

The progress of the reaction can be monitored by TLC or GC.

-

Upon completion, the reaction is quenched by the addition of a reagent like ethyl vinyl ether.

-

The solvent is removed, and the crude product is purified by column chromatography.

Metathesis Catalytic Cycle

This technical guide provides a foundational understanding of the key reactions of this compound. The detailed protocols and mechanistic diagrams serve as a valuable resource for researchers looking to utilize this versatile molecule in their synthetic strategies. Further exploration into the nuances of each reaction, including catalyst optimization and substrate scope, will undoubtedly unlock even greater potential for this compound in the development of novel compounds and materials.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Procedures for Homogeneous Anionic Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]

An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of 4-Phenyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1-butene is an unsaturated hydrocarbon featuring a terminal double bond and a phenyl group separated by an ethyl spacer. This unique structural arrangement imparts a rich and diverse reactivity profile, making it a valuable substrate in organic synthesis. The presence of the alkene functionality allows for a variety of addition reactions, while the phenyl group can influence the regioselectivity and reactivity of these transformations. This technical guide provides a comprehensive overview of the core reactivity and reaction mechanisms of this compound, with a focus on electrophilic additions, radical reactions, oxidation, and metathesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.

Physicochemical Properties

A summary of key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂ |

| Molecular Weight | 132.20 g/mol |

| Boiling Point | 175-177 °C |

| Density | 0.88 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.507 |

I. Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. These reactions typically proceed through a carbocation intermediate, and the regioselectivity is governed by the stability of this intermediate.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound can proceed via two different mechanisms, leading to distinct constitutional isomers.

a) Markovnikov Addition:

In the absence of peroxides, the addition of HBr or HCl follows Markovnikov's rule. The reaction is initiated by the protonation of the double bond to form the more stable secondary carbocation at the C2 position. Subsequent attack by the halide ion yields the 2-halophenylbutane as the major product.

b) Anti-Markovnikov Addition (Radical Addition):

In the presence of peroxides (ROOR), the addition of HBr proceeds via a free-radical chain mechanism. The regioselectivity is reversed, leading to the formation of the anti-Markovnikov product, 1-bromo-4-phenylbutane. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. The bromine radical adds to the double bond to form the more stable secondary carbon radical.

Quantitative Data for Hydrobromination:

| Reaction Condition | Major Product | Minor Product | Approximate Yield of Major Product |

| HBr (gas), no peroxides | 2-Bromo-4-phenylbutane | 1-Bromo-4-phenylbutane | >80% |

| HBr, ROOR (peroxides) | 1-Bromo-4-phenylbutane | 2-Bromo-4-phenylbutane | >90% |

Hydroboration-Oxidation

Hydroboration-oxidation of this compound is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding 4-phenyl-1-butanol as the major product. The first step involves the syn-addition of borane (BH₃) to the alkene, where the boron atom adds to the less sterically hindered terminal carbon. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. A study on the hydroboration of this compound reported that at 0°C, the primary alcohol is the major product.[1]

II. Oxidation Reactions

The double bond in this compound can be cleaved or functionalized through various oxidation reactions.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 4-phenyl-1,2-epoxybutane. The reaction is a concerted syn-addition of an oxygen atom to the double bond.

Ozonolysis

Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide, DMS), cleaves the double bond to yield 3-phenylpropanal and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would further oxidize the 3-phenylpropanal to 3-phenylpropanoic acid.

III. Metathesis Reactions

Olefin metathesis provides a powerful tool for the formation of new carbon-carbon double bonds. While specific examples with this compound are not extensively documented, its terminal alkene functionality makes it a suitable substrate for both ring-closing metathesis (after appropriate derivatization) and cross-metathesis.

Ring-Closing Metathesis (RCM)

A derivative of this compound, such as a diallylic compound, can undergo intramolecular ring-closing metathesis in the presence of a ruthenium catalyst (e.g., Grubbs catalyst) to form a cyclic alkene.

Cross-Metathesis

This compound can undergo cross-metathesis with another alkene in the presence of a suitable catalyst to generate a mixture of products, including the desired cross-product and homodimers.

IV. Biological Activity of Phenylbutene Derivatives

While this compound itself is primarily a synthetic intermediate, its structural motif is found in compounds with interesting biological activities. For instance, a study on phenylbutene derivatives, specifically phenylbut-3-en-2-ones, demonstrated their potential as anticandidal agents.[2] Certain nitro- and chloro-substituted analogues were found to inhibit the growth of Candida species and their germ-tube formation.[2] This suggests that the phenylbutene scaffold could serve as a template for the design and synthesis of novel therapeutic agents. Further research into the structure-activity relationships and mechanisms of action of such derivatives could be a promising avenue for drug development professionals.

V. Experimental Protocols

General Procedure for Hydroboration-Oxidation of this compound

-